Anti-Kentsin Trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Purification

Field: BioPharma

Application: Trifluoroacetate is used in the pharmaceutical industry, specifically in the purification of synthetic peptides.

Method: Trifluoroacetate is used with an acetonitrile gradient on a preparative RP-HPLC column to purify synthetic peptides.

Results: This method improved sensitivity allowing more samples to be analyzed directly.

Cycloisomerization of 3,5-diyn-1-ones

Field: Organic Chemistry

Application: Silver trifluoroacetate promotes the cycloisomerization of 3,5-diyn-1-ones, providing 2-alkynyl furans.

Method: Silver trifluoroacetate selectively activates a specific triple bond, promoting the conversion of 3,5-diyn-1-ones to 2-alkynyl furans.

Results: The trifluoroacetate anion plays an important role in the selective activation of alkynes.

Chemical Transformations

Synthesis of Hypervalent Iodine Compounds

Facilitating Chemical Transformations

Toxicity Assessment

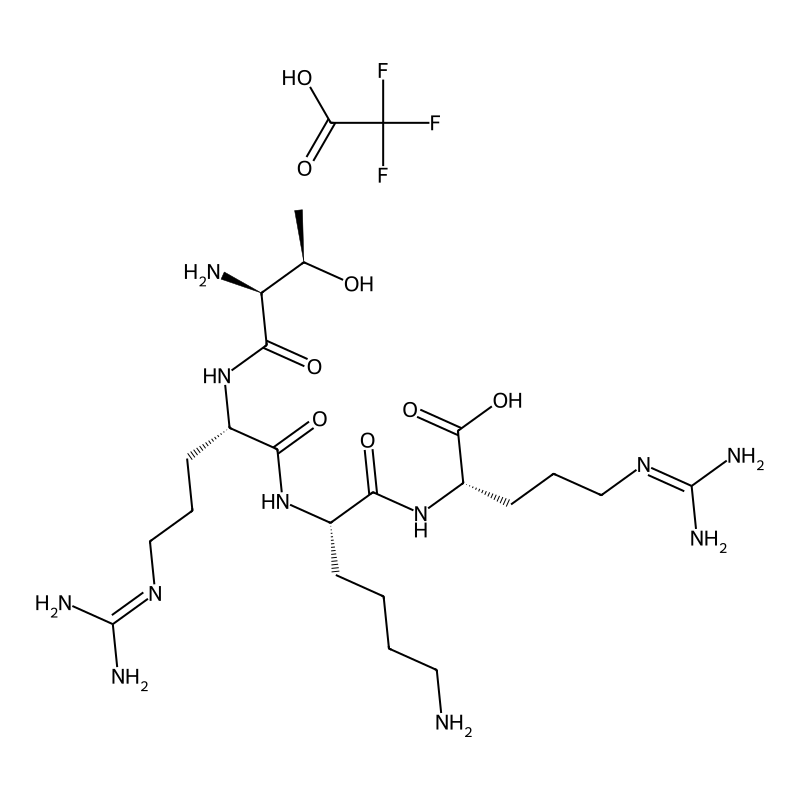

Anti-Kentsin Trifluoroacetate is a chemical compound with the molecular formula C24H46F3N11O8. It is recognized for its unique structural properties and potential applications in various fields, particularly in medicinal chemistry. The trifluoroacetate moiety contributes to its reactivity and stability, making it a valuable compound in synthetic organic chemistry and pharmaceutical research. Its structure comprises multiple functional groups, including amines and esters, which facilitate diverse chemical interactions.

Moreover, Anti-Kentsin Trifluoroacetate can also be involved in dealkylation processes, where alkyl groups are removed under specific conditions, demonstrating its potential utility in synthetic pathways aimed at modifying complex organic molecules .

The synthesis of Anti-Kentsin Trifluoroacetate typically involves the reaction of a suitable amine or amino acid derivative with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. This process may be optimized through various methods including:

- Direct Acylation: Reacting an amine with trifluoroacetic anhydride to form the corresponding trifluoroacetate.

- Esterification: Utilizing alcohols or phenols in the presence of trifluoroacetic acid to generate ester derivatives.

These methods can be adapted depending on the desired purity and yield of the final product.

Anti-Kentsin Trifluoroacetate finds applications primarily in pharmaceutical research and development. Its unique properties make it suitable for:

- Drug Development: As a reference standard for testing new pharmaceutical compounds.

- Chemical Synthesis: In organic synthesis protocols where trifluoroacetates are required for functionalization or modification of other molecules.

- Biological Studies: Investigating potential interactions with biological systems due to its structural characteristics.

- Molecular Docking: To predict how Anti-Kentsin Trifluoroacetate might interact with various biological targets.

- In Vitro Assays: To evaluate its biological activity against specific enzymes or receptors.

These investigations are crucial for elucidating the compound's potential therapeutic applications.

Anti-Kentsin Trifluoroacetate shares similarities with several other trifluoroacetate derivatives. Below is a comparison highlighting its uniqueness:

Anti-Kentsin Trifluoroacetate is distinguished by its larger molecular size and complexity compared to simpler trifluoroacetates. Its unique combination of functional groups may provide enhanced reactivity and specificity in biological applications, setting it apart from other similar compounds.